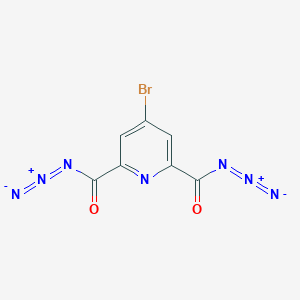
2,6-Pyridinedicarbonyl diazide, 4-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinedicarbonyl diazide, 4-bromo- is a chemical compound with the molecular formula C7H2BrN7O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both diazide and bromo functional groups makes it a compound of interest in various chemical reactions and applications .
準備方法
The synthesis of 2,6-Pyridinedicarbonyl diazide, 4-bromo- typically involves the reaction of 2,6-Pyridinedicarbonyl dichloride, 4-bromo- with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the diazide compound .
化学反応の分析
2,6-Pyridinedicarbonyl diazide, 4-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Cycloaddition Reactions: The diazide groups can undergo cycloaddition reactions, forming triazoles and other nitrogen-containing heterocycles.
Common reagents used in these reactions include sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Pyridinedicarbonyl diazide, 4-bromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry and materials science.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,6-Pyridinedicarbonyl diazide, 4-bromo- involves its ability to undergo various chemical transformations. The diazide groups can participate in cycloaddition reactions, forming stable triazole rings. These reactions can be used to modify the compound’s structure and properties, making it useful in different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
類似化合物との比較
2,6-Pyridinedicarbonyl diazide, 4-bromo- can be compared with other similar compounds, such as:
2,6-Pyridinedicarbonyl dichloride, 4-bromo-: This compound is a precursor in the synthesis of the diazide derivative and has different reactivity due to the presence of dichloride groups.
4-Bromo-2,6-pyridinedicarboxylic acid: This compound lacks the diazide groups and has different chemical properties and applications.
The uniqueness of 2,6-Pyridinedicarbonyl diazide, 4-bromo- lies in its combination of diazide and bromo functional groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.
特性
CAS番号 |
329974-10-9 |
|---|---|
分子式 |
C7H2BrN7O2 |
分子量 |
296.04 g/mol |
IUPAC名 |
4-bromopyridine-2,6-dicarbonyl azide |
InChI |
InChI=1S/C7H2BrN7O2/c8-3-1-4(6(16)12-14-9)11-5(2-3)7(17)13-15-10/h1-2H |
InChIキー |
LSABOQFQZXBSCV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


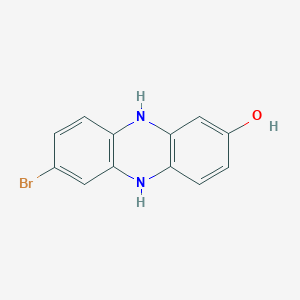
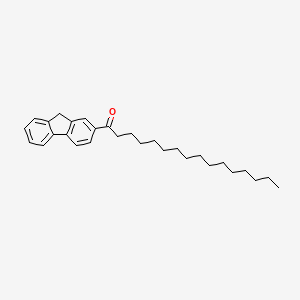

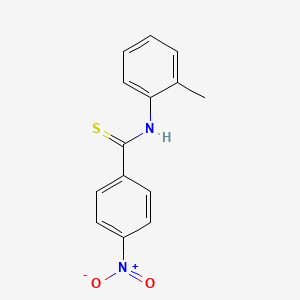
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)

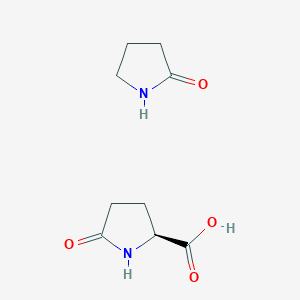
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
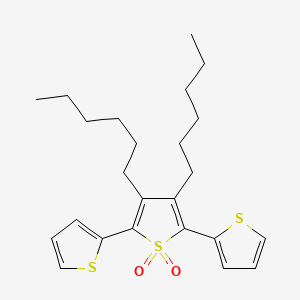
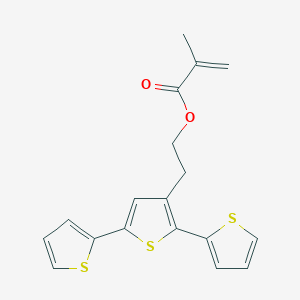
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
